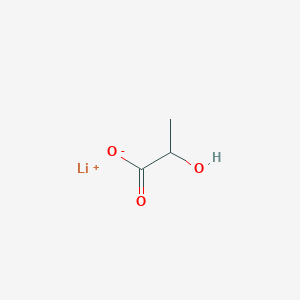

Lithium lactate

説明

特性

IUPAC Name |

lithium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWYZBANWAFMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883597 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-55-0, 27848-80-2 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Lithium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium lactate, covering its synthesis, physicochemical properties, and its significant roles in modulating key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Synthesis of this compound

This compound is synthesized through a straightforward acid-base neutralization reaction. The most common method involves the reaction of lactic acid with a lithium base, such as lithium hydroxide or lithium carbonate.[1]

Synthesis via Neutralization with Lithium Hydroxide

The reaction equation for the synthesis of this compound from lactic acid and lithium hydroxide is as follows:

CH₃CH(OH)COOH + LiOH → CH₃CH(OH)COOLi + H₂O[1]

Experimental Protocol:

While specific, detailed protocols with reaction yields are not extensively documented in publicly available literature, a general laboratory procedure can be outlined based on standard acid-base titration and salt formation principles.

Materials:

-

Lactic acid (e.g., 85-90% aqueous solution)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol (for purification)

-

pH indicator (e.g., phenolphthalein) or a pH meter

Procedure:

-

Reaction Setup: In a flask, dissolve a known quantity of lactic acid in deionized water.

-

Titration: Slowly add a standardized solution of lithium hydroxide to the lactic acid solution while stirring. If using a pH indicator, continue addition until the endpoint is reached (a faint pink color for phenolphthalein). If using a pH meter, titrate to a neutral pH of 7.0.

-

Evaporation: Gently heat the resulting this compound solution to evaporate the water. This can be done on a hot plate with stirring or using a rotary evaporator.

-

Purification by Recrystallization:

-

Dissolve the crude this compound solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Workflow for this compound Synthesis:

Physicochemical Properties of this compound

This compound is a white, amorphous solid that is highly soluble in water.[1] It exhibits optical isomerism due to the chiral center in the lactate molecule, existing as L-lithium lactate and D-lithium lactate.[1]

| Property | Value |

| Molecular Formula | C₃H₅LiO₃ |

| Molar Mass | 96.01 g/mol |

| Appearance | White to off-white amorphous solid/powder |

| Melting Point | >300 °C |

| Solubility in Water | 100 mg/mL |

| Specific Rotation ([α]D) | -14° to -16° (for L-lithium lactate) |

| pKa (of Lactic Acid) | ~3.86 |

| Density | ~1.2 g/cm³ (solution) |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in D₂O typically shows a quartet around 4.1 ppm corresponding to the methine proton (CH) and a doublet around 1.3 ppm for the methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carboxyl carbon, the methine carbon, and the methyl carbon.

-

FTIR: The infrared spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (O-H), carboxylate (COO⁻), and C-H functional groups.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information on the vibrational modes of the molecule.

Analytical Methods

Several analytical techniques can be employed for the quantification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of lactate is reverse-phase HPLC.

Experimental Protocol (General for Lactate):

-

Column: C18 column

-

Mobile Phase: An aqueous buffer, such as a dilute sulfuric acid solution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from standard solutions of this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique suitable for the analysis of small ions like lactate.

Experimental Protocol (General for Lactate):

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution, for example, containing 2-(N-morpholino)ethanesulfonic acid (MES) and histidine.

-

Detection: Contactless conductivity detection (C⁴D) is often used for ions that lack a UV chromophore.

-

Sample Preparation: Samples may require deproteinization, for instance, by mixing with acetonitrile and methanol.

Signaling Pathways and Pharmacological Relevance

The biological effects of this compound are primarily attributed to the actions of the lithium ion, which is a well-established mood stabilizer used in the treatment of bipolar disorder.[1] Lithium exerts its therapeutic effects by modulating several intracellular signaling pathways.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium is a direct and indirect inhibitor of GSK-3, a serine/threonine kinase involved in a wide range of cellular processes.

-

Direct Inhibition: Lithium competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3 activity.

-

Indirect Inhibition: Lithium can lead to the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.

References

An In-depth Technical Guide to Lithium Lactate: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium lactate, a salt of lithium and lactic acid. It details its chemical structure, CAS numbers, and key properties. The guide also offers a detailed synthesis protocol, insights into its analytical determination, and a thorough examination of its biological effects, particularly on the Glycogen Synthase Kinase-3 (GSK-3) and phosphatidylinositol (PI) signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is the lithium salt of lactic acid. Due to the chiral nature of lactic acid, this compound exists as two enantiomers: lithium D-(-)-lactate and lithium L-(+)-lactate, as well as the racemic mixture, lithium DL-lactate.

Chemical Formula: C₃H₅LiO₃

Molecular Weight: 96.01 g/mol

The chemical structure of this compound is characterized by a lithium cation (Li⁺) ionically bonded to the carboxylate group of the lactate anion.

Table 1: Chemical Identifiers for this compound

| Identifier | This compound (General) | L-(+)-Lithium Lactate |

| CAS Number | 867-55-0[1] | 27848-80-2[2] |

| EC Number | 212-761-8 | 248-692-5 |

| PubChem CID | 24867598 | - |

Physicochemical Properties

This compound is an amorphous, white powder that is highly soluble in water.[1][3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | >300 °C | |

| Assay (on dry basis) | ≥98.0% | [1] |

| Loss on drying | ≤1% | [1] |

| Chloride (Cl) | ≤0.005% | [1] |

| Sulphate (SO₄) | ≤0.01% | [1] |

| Iron (Fe) | ≤0.0005% | [1] |

| Heavy metals (as Pb) | ≤0.003% | [1] |

| Arsenic (As) | ≤0.0001% | [1] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of lactic acid with lithium hydroxide.[3]

Materials:

-

Lactic acid (e.g., 85% solution)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve a known molar amount of lactic acid in deionized water.

-

Neutralization: Slowly add a stoichiometric equivalent of lithium hydroxide monohydrate to the lactic acid solution while stirring continuously. The reaction is exothermic, so the addition should be gradual to control the temperature.

-

pH Adjustment: Monitor the pH of the solution. Continue adding lithium hydroxide dropwise until a neutral pH (approximately 7.0) is achieved.

-

Concentration: Remove the water from the resulting this compound solution using a rotary evaporator.

-

Precipitation and Washing: The concentrated this compound can be precipitated by adding a non-solvent like ethanol. The precipitate is then collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Experimental Protocol: Purity Determination by HPLC

The purity of synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC). This method is adapted from established procedures for lactate analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An aqueous solution of a suitable buffer, such as 0.05 M potassium phosphate, adjusted to a low pH (e.g., 2.5) with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the lactate peak versus the concentration of the standards. Determine the concentration of lactate in the sample solution from the calibration curve and calculate the purity of the synthesized this compound.

Biological Activity and Signaling Pathways

Lithium, the active component of this compound, is a well-established mood stabilizer used in the treatment of bipolar disorder. Its therapeutic effects are attributed to its modulation of several intracellular signaling pathways, most notably the Glycogen Synthase Kinase-3 (GSK-3) and the phosphatidylinositol (PI) pathways.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium is a direct and indirect inhibitor of GSK-3, a serine/threonine kinase implicated in a wide range of cellular processes.[4] Inhibition of GSK-3 by lithium is considered a key mechanism of its mood-stabilizing action.[5]

Mechanism of Inhibition:

-

Direct Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium ions (Mg²⁺), which are essential cofactors for the enzyme's activity.[6]

-

Indirect Inhibition: Lithium can also indirectly inhibit GSK-3 by activating upstream signaling pathways, such as the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK-3 at Ser9 (for GSK-3β) and Ser21 (for GSK-3α).

Figure 1: Simplified diagram of lithium's inhibitory action on the GSK-3 signaling pathway.

Modulation of the Phosphatidylinositol (PI) Signaling Pathway

Lithium also exerts significant effects on the PI signaling pathway.[7][8] This pathway is crucial for the generation of intracellular second messengers, inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Mechanism of Modulation: Lithium directly inhibits inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase), enzymes responsible for the recycling of inositol.[9] This inhibition leads to a depletion of cellular myo-inositol, which is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP₂), the substrate for phospholipase C (PLC). The "inositol depletion hypothesis" suggests that this reduction in PIP₂ availability dampens the signaling cascade in overactive neurons, contributing to lithium's mood-stabilizing effects.[7]

Figure 2: The effect of lithium on the phosphatidylinositol (PI) signaling pathway.

Quantitative Data from In Vitro and In Vivo Studies

While much of the research has focused on lithium salts in general, studies using this compound have demonstrated its biological activity.

Table 3: Summary of In Vitro Effects of Lithium

| Cell Type/System | Treatment | Observed Effect | Reference |

| Mouse Splenocytes | In vitro treatment with this compound | Increased frequency of NK-precursor cells | [10] |

| C2C12 Myoblasts | 0.5 mM Lithium Chloride | Increased phosphorylation of GSK-3β (Ser9) and GSK-3α (Ser21); Reduced GSK-3 activity | |

| Sepsis-induced muscle | In vitro treatment with lithium chloride | Reduced GSK-3β activity by 35% in non-septic muscle; Reversed sepsis-induced increase in GSK-3β activity | [11] |

| Tumor-reactive CD8+ T cells | Lithium Carbonate and Lithium Chloride | Reversed the suppressive effects of lactic acid on T cell activation, proliferation, and cytolysis | [12] |

Table 4: Summary of In Vivo Effects of Lithium

| Animal Model/Study Population | Treatment | Observed Effect | Reference |

| Intact Mice | In vivo treatment with this compound | Greatly increased natural killer activity | [10] |

| Male C57BL/6J Mice | 10 mg/kg/day Lithium Chloride for 6 weeks | Elevated Ser9 phosphorylation of GSK-3β in soleus and EDL muscles | [13] |

| DOCA-salt hypertensive rats | 2 weeks dietary lithium | Reduced activation of PI pathway by norepinephrine in atria and ventricles | [14] |

Conclusion

This compound is a chemically well-defined compound with significant biological activity. Its primary mode of action, mediated by the lithium ion, involves the inhibition of GSK-3 and the modulation of the phosphatidylinositol signaling pathway. This technical guide provides foundational information for researchers and drug development professionals working with this compound, from its basic chemical properties and synthesis to its complex interactions with key cellular signaling cascades. The provided experimental outlines for synthesis and analysis serve as a starting point for laboratory investigation. Further research into the specific effects of the lactate anion in combination with lithium may reveal additional therapeutic nuances.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium and fluoxetine regulate the rate of phosphoinositide synthesis in neurons: a new view of their mechanisms of action in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increase of natural killer activity of mouse lymphocytes following in vitro and in vivo treatment with lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lithium carbonate revitalizes tumor-reactive CD8+ T cells by shunting lactic acid into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK3 inhibition with low dose lithium supplementation augments murine muscle fatigue resistance and specific force production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of chronic dietary lithium on phosphatidylinositol pathway in heart and arteries of DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Lithium Lactate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the solubility of lithium lactate in aqueous and organic media, complete with detailed experimental methodologies and an examination of its role in key signaling pathways.

Introduction

This compound (C₃H₅LiO₃), the lithium salt of lactic acid, is a compound of increasing interest in the pharmaceutical and biopharmaceutical sectors. Its applications range from its use in cell culture media to its investigation as a therapeutic agent, particularly for mood disorders, leveraging the established effects of the lithium ion.[1] A fundamental physicochemical property governing its utility in these applications is its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in water and organic solvents, details experimental protocols for its determination, and explores the key signaling pathways influenced by lithium, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its formulation, delivery, and bioavailability. While this compound is generally described as being very soluble in water,[2] precise quantitative data in a range of solvents is essential for formulation development.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| Water | Not Specified | 10.0 | [3][4][5] |

| Ethanol | Not Specified | Data not available | - |

| Methanol | Not Specified | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - |

| Acetone | Not Specified | Data not available | - |

Note: While some sources indicate this compound is soluble in ethanol and other organic solvents, specific quantitative data from the reviewed literature is not available.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. The following are detailed methodologies for quantifying the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a fundamental and widely accessible technique for determining the solubility of a non-volatile solute like this compound in a volatile solvent.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Sintered glass filter or syringe filter (pore size ≤ 0.45 µm)

-

Drying oven

-

Beakers, conical flasks, and other standard laboratory glassware

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap conical flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.[6][7]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn sample through a sintered glass filter or a syringe filter to remove any remaining solid particles.[6][7]

-

-

Quantification of Dissolved Solute:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, filtered saturated solution into the pre-weighed evaporating dish and record the combined weight.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (melting point >300 °C).[3]

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[7]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility as grams of this compound per 100 grams of solvent.

-

Protocol 2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Lithium Concentration

ICP-OES is a highly sensitive and accurate method for determining the elemental composition of a sample, making it ideal for quantifying the lithium concentration in a saturated solution.

Objective: To determine the concentration of lithium ions in a saturated solution of this compound, from which the solubility can be calculated.

Materials:

-

Saturated this compound solution (prepared as in Protocol 1)

-

High-purity nitric acid (for sample acidification and matrix matching)

-

Deionized water (18 MΩ·cm or higher)

-

Certified lithium standard solutions for calibration

-

ICP-OES instrument with an appropriate sample introduction system (nebulizer, spray chamber)

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards of known lithium concentrations by accurately diluting a certified lithium standard solution. The concentration range of the standards should bracket the expected concentration of lithium in the diluted saturated solution.

-

The standards should be matrix-matched to the samples by adding the same concentration of nitric acid.[8][9]

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound and filter it as described in Protocol 1.

-

Accurately dilute a known volume of the clear, saturated filtrate with a known volume of deionized water and a small amount of nitric acid. The dilution factor should be chosen to bring the lithium concentration within the linear range of the ICP-OES calibration.[8]

-

-

ICP-OES Analysis:

-

Set up the ICP-OES instrument according to the manufacturer's instructions. Select an appropriate emission wavelength for lithium (e.g., 610.364 nm or 670.784 nm) that is free from spectral interferences from the solvent matrix.[10]

-

Aspirate the calibration standards and the prepared sample solution into the plasma and measure the emission intensity at the selected wavelength.

-

Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of lithium in the diluted sample from the calibration curve.

-

Calculate the concentration of lithium in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Convert the molar concentration of lithium to the mass concentration of this compound using its molecular weight (96.01 g/mol ).

-

Express the solubility in the desired units (e.g., g/100g of solvent).

-

Signaling Pathways and Logical Relationships

The therapeutic effects of lithium, and by extension this compound, are attributed to its influence on several intracellular signaling pathways. The two most extensively studied are the Glycogen Synthase Kinase-3 (GSK-3) and the Phosphatidylinositol (PI) signaling pathways.[1]

Glycogen Synthase Kinase-3 (GSK-3) and Wnt/β-catenin Signaling

GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Lithium is a direct and indirect inhibitor of GSK-3.[11][12] The inhibition of GSK-3 by lithium has significant downstream effects, most notably the activation of the Wnt/β-catenin signaling pathway.[13][14]

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When lithium inhibits GSK-3, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell survival and neurogenesis.[14][15]

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:867-55-0 | Chemsrc [chemsrc.com]

- 4. Lithium L-lactate, 27848-80-2, High-Purity, L2250, Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 867-55-0 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. agilent.com [agilent.com]

- 9. analytik-jena.com [analytik-jena.com]

- 10. Researching | Determination of Lithium in High Salinity Samples by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [researching.cn]

- 11. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt and GSK3 Signaling Pathways in Bipolar Disorder: Clinical and Therapeutic Implications [cpn.or.kr]

- 15. mdpi.com [mdpi.com]

molecular weight and formula of lithium lactate

An In-depth Technical Guide to Lithium Lactate

Introduction

This compound is the lithium salt of lactic acid. It has garnered interest in various scientific and pharmaceutical fields due to the biological activities of both the lithium ion and the lactate anion. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an amorphous solid that is highly soluble in water.[1] Key quantitative data for this compound are summarized in the table below. The compound exists as optical isomers, L- and D-lactate, with L-(+)-Lithium lactate being a common form in research contexts.[2]

| Property | Value | References |

| Chemical Formula | C₃H₅LiO₃ | [1][2][3] |

| Linear Formula | CH₃CH(OH)COOLi | [1][4] |

| Molecular Weight | 96.01 g/mol | [1][2][3][5] |

| Appearance | Amorphous solid, white to off-white powder | [1][6] |

| Melting Point | >300 °C | [1][3] |

| Solubility | Very soluble in water and organic solvents | [1] |

| CAS Number | 867-55-0 (this compound); 27848-80-2 (L-Lithium Lactate) | [1][2][3][5] |

Synthesis

The primary method for synthesizing this compound is through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Principle: Lactic acid is neutralized by lithium hydroxide in an aqueous solution to yield this compound and water.[1]

Reaction: LiOH + CH₃CH(OH)COOH → CH₃CH(OH)COOLi + H₂O[1]

Materials:

-

Lactic acid (C₃H₆O₃)

-

Lithium hydroxide (LiOH)

-

Deionized water

-

pH indicator or pH meter

-

Crystallization dish

-

Stir plate and magnetic stir bar

Procedure:

-

Prepare an aqueous solution of lactic acid.

-

Slowly add a stoichiometric amount of lithium hydroxide to the lactic acid solution while stirring continuously. Monitor the pH of the solution.

-

Continue the addition of lithium hydroxide until the solution reaches a neutral pH (pH 7.0), indicating the complete neutralization of the acid.

-

Transfer the resulting this compound solution to a crystallization dish.

-

Allow the water to evaporate slowly at room temperature or under gentle heating to obtain the amorphous solid product.

-

The resulting solid can be collected and stored in a desiccator.

Applications in Research and Drug Development

This compound serves multiple roles in both clinical and research settings, ranging from therapeutic use to analytical applications.

-

Pharmaceuticals: As a lithium salt, it is used as a mood stabilizer in the treatment of bipolar disorder.[2][6] The therapeutic effects are attributed to the lithium ion, which is believed to influence the phosphatidylinositol (PI) pathway and inhibit glycogen synthase kinase-3 (GSK-3).[6] It has also been historically associated with drugs that promote the excretion of uric acid, although the doses required for this effect were found to be potentially toxic.[1][6]

-

Biochemical Reagent: this compound is employed as a reagent in biochemical and physiological research, particularly in studies involving lithium ion transport, lactate metabolism, and cellular energetics.[6]

-

Analytical Standard: It serves as a standard for lactic acid in various enzymatic assays.[3][6] For instance, it is used in the determination of lactate dehydrogenase (LDH) activity in biological samples.

Biological Role and Signaling Pathways

Recent research has highlighted the intricate roles of both lithium and lactate in modulating cellular metabolism and immune responses. While this compound itself is a specific salt, studies on related lithium compounds and lactate provide insight into its potential mechanisms of action.

Lithium-Mediated Repurposing of Lactate in T-Cells

In the tumor microenvironment, high levels of lactic acid typically suppress CD8+ T-cell function. However, lithium salts have been shown to counteract this effect. Lithium carbonate, for example, revitalizes tumor-reactive CD8+ T-cells by redirecting lactic acid into the mitochondria to be used as an energy source.[7][8] This process involves the relocalization of the monocarboxylate transporter 1 (MCT1) to the mitochondrial membrane, facilitating lactate transport.[7][8]

Caption: Lithium facilitates lactate transport into T-cell mitochondria.

Metabolic Effects on Kidney Cells

Studies have shown that lithium induces aerobic glycolysis and glutaminolysis in the principal cells of the kidney's collecting duct.[9] This metabolic shift is associated with changes in the expression of aquaporin-2 (AQP2), a water channel crucial for urine concentration, and may contribute to the nephrogenic diabetes insipidus sometimes seen with lithium therapy.[9]

Experimental Protocols

Protocol: Determination of Lactate Dehydrogenase (LDH) Activity

Principle: This protocol outlines the use of this compound as a substrate in a standard assay to measure LDH activity. LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Materials:

-

This compound solution (e.g., 50 mM in buffer)

-

NAD⁺ solution (e.g., 5 mM in buffer)

-

Glycine-NaOH or similar buffer (pH 9.0-10.0)

-

Biological sample containing LDH (e.g., cell lysate, serum)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NAD⁺ solution, and this compound solution.

-

Sample Addition: Add a small, precise volume of the biological sample to the cuvette to initiate the reaction. Mix gently by inversion.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm. Continue recording at fixed intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculation of Activity: The rate of change in absorbance (ΔA/min) is directly proportional to the LDH activity in the sample. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Logical Workflow:

Caption: Workflow for an LDH activity assay using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lithium L-lactate | 27848-80-2 | FL60116 | Biosynth [biosynth.com]

- 3. This compound | 867-55-0 [chemicalbook.com]

- 4. This compound, 98% (867-55-0) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 7. Lithium carbonate revitalizes tumor-reactive CD8+ T cells by shunting lactic acid into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Lithium induces aerobic glycolysis and glutaminolysis in collecting duct principal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Lithium Lactate in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, and its neuroprotective properties are of increasing interest for a range of neurodegenerative diseases.[1][2][3] The biological activity of lithium salts, including lithium lactate, is primarily attributed to the lithium ion (Li⁺).[4] This document provides a detailed examination of the core molecular mechanisms through which the lithium ion exerts its effects. The primary mechanisms discussed are the inhibition of glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), leading to the modulation of critical downstream signaling pathways, including Wnt/β-catenin and autophagy.[1][4][5] This guide synthesizes current understanding, presents quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways to offer a comprehensive resource for research and development professionals.

Introduction to this compound

This compound (CH₃CH(OH)COOLi) is the lithium salt of lactic acid.[6][7] While various lithium salts are used therapeutically, the pharmacological effects are mediated by the elemental lithium ion.[8] Lithium is a well-established mood stabilizer and is being investigated for its neuroprotective potential in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic action is complex and multifaceted, stemming from its ability to modulate several intracellular signaling pathways.[1][9] This guide will focus on two primary, well-documented molecular targets: GSK-3β and IMPase.

Core Mechanism I: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that acts as a key regulatory node in a multitude of cellular processes, including metabolism, cell survival, and neuronal function.[10][11] Lithium is a direct and indirect inhibitor of GSK-3β, one of the two isoforms of GSK-3.[12]

Mechanism of Inhibition:

-

Direct Inhibition: Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg²⁺), which are essential cofactors for the enzyme's kinase activity.[13][14]

-

Indirect Inhibition: Lithium can also indirectly inhibit GSK-3β by promoting its inhibitory phosphorylation at the Serine-9 residue.[13][15][16] This is often achieved through the activation of upstream kinases like Protein Kinase B (Akt) and Protein Kinase C (PKC).[11][15][17]

The inhibition of GSK-3β by lithium has profound downstream consequences, most notably the activation of the Wnt/β-catenin signaling pathway.

Downstream Effect: Modulation of the Wnt/β-Catenin Pathway

The Wnt/β-catenin pathway is crucial for neurodevelopment, synaptogenesis, and cell survival.[18] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, lithium prevents β-catenin degradation.[18][19] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and co-activate transcription factors (TCF/LEF) to drive the expression of Wnt target genes.[18][19]

Signaling Pathway: Lithium's Role in Wnt/β-Catenin Signaling

References

- 1. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review for Lithium: Pharmacokinetics, Drug Design, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium L-lactate | 27848-80-2 | FL60116 | Biosynth [biosynth.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Lithium carbonate? [synapse.patsnap.com]

- 9. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. GSK3 inhibition with low dose lithium supplementation augments murine muscle fatigue resistance and specific force production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards a Unified Understanding of Lithium Action in Basic Biology and its Significance for Applied Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Low-Therapeutic Dose of Lithium Inhibits GSK3 and Enhances Myoblast Fusion in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Is lithium neuroprotective? An updated mechanistic illustrated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Wnt/β‐catenin signaling by lithium chloride attenuates d‐galactose‐induced neurodegeneration in the auditory cortex of a rat model of aging - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Lithium Lactate's Effects on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, and a growing body of evidence highlights its neuroprotective properties. While the majority of foundational research has been conducted using lithium chloride, the potential effects of other lithium salts, such as lithium lactate, are of increasing interest. This technical guide synthesizes the core foundational research on the effects of the lithium ion (Li⁺) on neurons, with a special consideration for the potential, though largely unexplored, role of the lactate anion. The neuroprotective effects of lithium are primarily attributed to the lithium ion itself, which modulates several key intracellular signaling pathways. This document provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanisms of Lithium Action on Neurons

The neuroprotective and mood-stabilizing effects of lithium are multifaceted, primarily revolving around its ability to inhibit key enzymes and modulate signaling cascades that are crucial for neuronal survival, plasticity, and function.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

A primary and extensively studied mechanism of lithium's action is the direct and indirect inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.[1][2][3]

-

Direct Inhibition: Lithium can directly inhibit GSK-3β by competing with magnesium ions (Mg²⁺), which are essential for the kinase's activity.[3]

-

Indirect Inhibition: Lithium also indirectly inhibits GSK-3β by modulating upstream signaling pathways. For instance, lithium can increase the phosphorylation of GSK-3β at Serine-9, which inactivates the enzyme.[4] This is often mediated through the activation of Akt (also known as Protein Kinase B).[1][4]

The inhibition of GSK-3β by lithium has several downstream consequences that contribute to its neuroprotective effects, including the reduction of tau protein phosphorylation and amyloid-β production, which are hallmarks of Alzheimer's disease.[2]

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Lithium has been shown to increase the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[5][6][7]

-

Increased BDNF Expression: Chronic lithium treatment increases both intracellular and extracellular levels of BDNF in cortical and hippocampal neurons.[8][9]

-

Activation of TrkB Receptors: By increasing BDNF levels, lithium promotes the activation of its receptor, Tropomyosin receptor kinase B (TrkB).[5] This activation is crucial for the neuroprotective effects of lithium against insults like glutamate excitotoxicity.[5]

The BDNF/TrkB signaling pathway activated by lithium engages downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which further promote cell survival and neurogenesis.[6][10]

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Lithium can induce autophagy, which is a critical mechanism for clearing aggregate-prone proteins that are implicated in neurodegenerative diseases.[11][12][13]

-

Inhibition of Inositol Monophosphatase (IMPase): A key mechanism by which lithium induces autophagy is through the inhibition of inositol monophosphatase (IMPase).[11][12] This leads to a reduction in myo-inositol-1,4,5-triphosphate (IP3) levels, triggering an mTOR-independent autophagy pathway.[11][12][13]

This pathway is distinct from the GSK-3β inhibition pathway and provides an additional route through which lithium exerts its neuroprotective effects.[11]

The Role of Lactate in Neuronal Metabolism: The Astrocyte-Neuron Lactate Shuttle

While direct evidence for the specific effects of the lactate component of this compound on these pathways is lacking, the role of lactate as a crucial energy substrate for neurons is well-established through the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.[8][11][14][15][16][17]

-

Astrocyte-Derived Lactate: Astrocytes take up glucose from the blood, metabolize it to lactate via glycolysis, and release it into the extracellular space.[14][16][17]

-

Neuronal Lactate Uptake: Neurons then take up this lactate and convert it to pyruvate, which is used as a primary fuel for mitochondrial respiration and ATP production.[15][16]

This shuttle is critical for sustaining high levels of neuronal activity, synaptic plasticity, and memory formation.[8][17]

Quantitative Data on Lithium's Effects on Neurons

The following tables summarize quantitative data from various studies on the effects of lithium on neuronal cells. It is important to note that experimental conditions, such as cell type, lithium concentration, and treatment duration, vary between studies.

Table 1: Effects of Lithium on Neuronal Viability and Proliferation

| Cell Type | Lithium Salt | Concentration | Duration | Effect | Reference |

| Cortical Neurons | LiCl | 0.02 mM | 7 days | 19% increase in viability | |

| Cortical Neurons | LiCl | 0.2 mM | 7 days | 6% increase in viability | |

| Cortical Neurons | LiCl | 2 mM | 7 days | 47% increase in viability | |

| Hippocampal Neurons | LiCl | 0.02 mM | 7 days | 20% increase in viability | |

| Hippocampal Neurons | LiCl | 0.2 mM | 7 days | 21% increase in viability | |

| Hippocampal Neurons | LiCl | 2 mM | 7 days | 31% increase in viability | |

| Juvenile Mouse Brain | in vivo | - | 28 days | 1.34-fold increase in proliferating cells | [12] |

Table 2: Effects of Lithium on BDNF Levels

| Cell Type | Lithium Salt | Concentration | Duration | Effect on BDNF | Reference |

| Cortical Neurons | LiCl | 0.02 mM | - | 10% increase in intracellular protein | [8] |

| Cortical Neurons | LiCl | 0.02 mM | - | 30% increase in extracellular BDNF | [8] |

| Cortical Neurons | LiCl | 0.2 mM | - | 428% increase in extracellular BDNF | [8] |

| Hippocampal Neurons | LiCl | 0.02 mM | - | 28% increase in intracellular protein | [8] |

| Hippocampal Neurons | LiCl | 0.2 mM | - | 14% increase in intracellular protein | [8] |

| Hippocampal Neurons | LiCl | 0.02 mM | - | 44% increase in extracellular BDNF | [8] |

| Rat Primary Neurons | LiCl | 1 mM | 7 days | 3.39-fold increase in intracellular protein | [9] |

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature.

Primary Neuronal Cell Culture and Lithium Treatment

-

Cell Preparation: Primary cortical and hippocampal neurons are typically prepared from the cortices of embryonic day 18 rat or mouse brains.

-

Cell Plating: Cells are plated on poly-L-lysine-coated plates or coverslips at a specific density.

-

Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Lithium Treatment: Lithium chloride (LiCl) is dissolved in the culture medium to achieve the desired final concentrations (e.g., 0.02 mM, 0.2 mM, 2 mM). Treatment duration can range from acute (e.g., 24 hours) to chronic (e.g., 7 days). Control cultures are treated with an equivalent concentration of sodium chloride (NaCl) to control for osmotic effects.

Neuronal Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After lithium treatment, the culture medium is replaced with a medium containing MTT.

-

Cells are incubated for a specified time (e.g., 3-4 hours) to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control group.

-

Western Blotting for Protein Expression Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., BDNF, GSK-3β, p-GSK-3β).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Protein bands are quantified, and their expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

-

Discussion and Future Directions

The foundational research overwhelmingly points to the lithium ion as the active agent in modulating key neuronal pathways that are critical for neuroprotection and mood stabilization. While the vast majority of this research has utilized lithium chloride, the fundamental mechanisms of GSK-3β inhibition, BDNF modulation, and autophagy induction are attributable to the Li⁺ ion and are expected to be conserved regardless of the salt form.

The use of this compound introduces an interesting, yet underexplored, dimension. The lactate anion is a key metabolic substrate for neurons, and its availability is crucial for neuronal function, particularly during periods of high activity. It is plausible that administering lithium as a lactate salt could provide a dual benefit: the established neuroprotective effects of the lithium ion and the metabolic support of the lactate anion. However, it is critical to emphasize that there is currently no direct evidence to support this hypothesis.

Future research should focus on directly comparing the effects of this compound to lithium chloride and other lithium salts on neuronal viability, signaling pathways, and metabolism. Such studies would be invaluable in determining if the lactate salt offers any unique therapeutic advantages. Furthermore, investigating the impact of this compound on the astrocyte-neuron lactate shuttle would provide crucial insights into its potential to modulate neuronal energy metabolism.

Conclusion

The neuroprotective effects of lithium on neurons are well-documented and are mediated through the modulation of multiple, interconnected signaling pathways, primarily the inhibition of GSK-3β, upregulation of BDNF, and induction of autophagy. While the current body of research has predominantly used lithium chloride, the central role of the lithium ion suggests that these foundational effects are likely to be shared by this compound. The potential for the lactate component to provide additional metabolic support to neurons is an intriguing possibility that warrants further investigation. This guide provides a comprehensive overview of the current understanding of lithium's effects on neurons, offering a solid foundation for researchers, scientists, and drug development professionals working in this field.

References

- 1. Enhance Your Understanding of Lithium Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic lithium treatment alters the excitatory/inhibitory balance of synaptic networks and reduces mGluR5–PKC signalling in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium neurotoxicity at low therapeutic doses Hypotheses for causes and mechanism of action following a retrospective analysis of published case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithium induced neurotoxicity: The SILENT killer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of lithium effects on brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astrocyte-neuron lactate transport is required for long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lithium Accumulates in Neurogenic Brain Regions as Revealed by High Resolution Ion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Astrocyte and L-lactate in the anterior cingulate cortex modulate schema memory and neuronal mitochondrial biogenesis | eLife [elifesciences.org]

- 14. l-Lactate: Food for Thoughts, Memory and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate in the brain: an update on its relevance to brain energy, neurons, glia and panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Lithium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium lactate, from its fundamental properties to its historical context and biological significance. The information is tailored for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties of this compound

This compound is the lithium salt of lactic acid.[1][2] It is an amorphous, white solid that is highly soluble in water.[1][2][3] The compound exists as optical isomers due to the chiral nature of the lactate molecule.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃H₅LiO₃ | [1][2][3][4] |

| Molar Mass | 96.01 g/mol | [1][3][4] |

| Appearance | White to off-white amorphous solid/powder | [1][2][5] |

| Solubility | Very soluble in water; soluble in organic solvents | [1][2][3] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Density | ~1.2 g/cm³ | [6] |

| CAS Number | 867-55-0 (racemic), 27848-80-2 (L-lactate) | [1][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | References |

| ¹H NMR (in D₂O) | δ (ppm): 4.12 (q, 1H, CH), 1.33 (d, 3H, CH₃) | [8] |

| ¹³C NMR (in DMSO-d₆) | δ (ppm): 178.9 (C=O), 66.6 (CH-OH), 21.0 (CH₃) | [9] |

| Infrared (IR) | Characteristic peaks for O-H, C-H, and C=O stretching | [9][10] |

Discovery and History

The history of this compound is intertwined with the independent discoveries of lithium and lactic acid.

-

Lactic Acid: In 1780, Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk.[7][11][12][13] Later, in 1808, Jöns Jacob Berzelius identified its presence in muscle tissue.[11] The role of microorganisms in lactic acid fermentation was established by Louis Pasteur in 1856.[11]

-

Lithium: The element lithium was discovered in 1817 by Johan August Arfwedson in Stockholm, Sweden, from the mineral petalite.[14] The name "lithium" is derived from the Greek word "lithos," meaning "stone," as it was discovered from a mineral source.[14]

The specific first synthesis of this compound is not well-documented. However, the use of lithium salts in medicine dates back to the 19th century for the treatment of gout, based on the theory that lithium could dissolve uric acid crystals.[15] This historical application of lithium salts for conditions associated with excess uric acid likely led to the preparation and study of various lithium salts, including this compound. In the 20th century, the mood-stabilizing effects of lithium were discovered, leading to its prominent use in psychiatry.[15]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is a neutralization reaction between lactic acid and lithium hydroxide.[1][2]

Reaction:

CH₃CH(OH)COOH + LiOH → CH₃CH(OH)COOLi + H₂O

Detailed Methodology:

-

Reagents and Materials:

-

Lactic acid (e.g., 85% aqueous solution)

-

Lithium hydroxide monohydrate

-

Deionized water

-

Ethanol (for precipitation/crystallization)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

-

-

Procedure:

-

In a suitable beaker, dissolve a known molar amount of lithium hydroxide monohydrate in deionized water with gentle stirring.

-

Slowly add a stoichiometric equivalent of lactic acid to the lithium hydroxide solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution. Continue adding lactic acid until the pH is neutral (pH ~7).

-

Gently heat the solution to ensure the reaction goes to completion.

-

To isolate the this compound, the water can be removed by evaporation. Alternatively, a less polar solvent like ethanol can be added to precipitate the this compound, as it is less soluble in ethanol than in water.

-

Filter the precipitated solid using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified this compound in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum to a constant weight.

-

Logical Workflow for Synthesis and Purification:

Biological Activity and Signaling Pathways

This compound, as a source of lithium ions, is used as a mood stabilizer in the treatment of bipolar disorder.[1][2] The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium is a known inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in a wide range of cellular processes.[16] GSK-3 has two isoforms, GSK-3α and GSK-3β. Lithium inhibits GSK-3 through both direct and indirect mechanisms:

-

Direct Inhibition: Lithium competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3's kinase activity.[16]

-

Indirect Inhibition: Lithium can lead to the phosphorylation of an inhibitory serine residue on GSK-3 (Ser9 on GSK-3β and Ser21 on GSK-3α). This phosphorylation is mediated by other kinases, such as Akt (Protein Kinase B).[16][17]

Modulation of the Phosphatidylinositol (PI) Signaling Pathway

Lithium also affects the phosphatidylinositol (PI) signaling pathway.[17] This pathway is crucial for the generation of intracellular second messengers. Lithium inhibits inositol monophosphatase (IMPase), an enzyme responsible for the recycling of inositol.[1][6][8][18] This inhibition leads to a depletion of free inositol, which in turn reduces the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a key precursor for the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8]

Applications

Beyond its primary use as a mood stabilizer, this compound has other applications:

-

Uric Acid Excretion: It is a component of some drugs that promote the excretion of uric acid from the body.[1][2]

-

Biochemical Research: It is used as a reagent in biochemical and physiological studies, particularly those involving lithium ions and lactate metabolism.[19]

-

Precursor in Materials Science: this compound can serve as a precursor for the synthesis of other materials, such as certain lithium-containing oxides used in batteries.[1][2]

References

- 1. Increased inositol-monophosphatase activity by lithium treatment in bipolar patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 乳酸リチウム 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS-867-55-0, this compound for Synthesis Manufacturers, Suppliers & Exporters in India | 029075 [cdhfinechemical.com]

- 5. This compound, 98% (867-55-0) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newworldencyclopedia.org [newworldencyclopedia.org]

- 8. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Lactic acid - Wikipedia [en.wikipedia.org]

- 12. my.moxymonitor.com [my.moxymonitor.com]

- 13. lactic-acid.com [lactic-acid.com]

- 14. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 15. The history of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition by lithium of glycogen synthase kinase-3 (GSK-3): Possible mechanism of therapeutic action of lithium | European Psychiatry | Cambridge Core [cambridge.org]

- 17. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2009098286A1 - Metal lactate powder and method for preparation - Google Patents [patents.google.com]

The Therapeutic Potential of Lithium Lactate: A Technical Guide for Researchers

An In-depth Examination of Mechanisms and Preclinical Evidence in Neuropsychiatric and Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of lithium lactate, a salt of the well-established mood stabilizer, lithium. While lithium has been a cornerstone in the treatment of bipolar disorder for decades, recent research has unveiled its broader neuroprotective potential, implicating it as a promising candidate for a range of neurological and neurodegenerative conditions. This document synthesizes the current understanding of this compound's mechanism of action, presents key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action: Targeting Key Signaling Cascades

Lithium's therapeutic effects are primarily attributed to its ability to modulate intracellular signaling pathways, with the inhibition of Glycogen Synthase Kinase-3 (GSK-3) being a central mechanism.[1][2] GSK-3 is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative diseases.

Lithium inhibits GSK-3 through both direct and indirect mechanisms:

-

Direct Inhibition: Lithium directly competes with magnesium ions (Mg²⁺), an essential cofactor for GSK-3's kinase activity.[2] This competitive inhibition reduces the enzyme's ability to phosphorylate its downstream targets. The half-maximal inhibitory concentration (IC50) for lithium's inhibition of GSK-3 is estimated to be approximately 1.0 mM or lower under physiological magnesium concentrations.[1]

-

Indirect Inhibition: Lithium can also indirectly inhibit GSK-3 by modulating upstream signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway .[2] By activating Akt, a serine/threonine kinase, lithium promotes the inhibitory phosphorylation of GSK-3 at Serine 9 (for GSK-3β) and Serine 21 (for GSK-3α).[3]

The inhibition of GSK-3 by lithium has profound downstream consequences, including the activation of the Wnt/β-catenin signaling pathway .[1] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, lithium allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in neurogenesis, cell survival, and synaptic plasticity.

Signaling Pathway Diagrams:

Pharmacokinetics of this compound

While the therapeutic activity of lithium salts is conferred by the lithium ion, the anionic component can influence the pharmacokinetic profile. A comparative study in rats provided insights into the plasma and brain pharmacokinetics of this compound relative to lithium carbonate.

Table 1: Pharmacokinetic Parameters of Lithium Salts in Rats [4]

| Salt Form | Compartment | Tmax (hours) | Cmax (µg/mL or µg/g) | Relative Bioavailability (Frel vs. Lithium Carbonate) |

| This compound | Plasma | 24 ± 0.0 | 4.54 ± 0.59 | 0.45 |

| Brain | 24 ± 0.0 | 3.87 ± 0.40 | 0.54 | |

| Lithium Salicylate | Plasma | 24 ± 0.0 | 2.21 ± 0.10 | 0.35 |

| Brain | 48 ± 0.0 | 2.89 ± 0.13 | 0.54 |

These findings suggest that this compound has a lower relative bioavailability in plasma compared to lithium carbonate but achieves a similar relative bioavailability in the brain.[4] The extended Tmax for this compound compared to immediate-release lithium carbonate formulations suggests a slower absorption profile, which could potentially lead to a more stable serum concentration and improved tolerability.[4][5]

Therapeutic Applications in Neurological Disorders

The neuroprotective and neurotrophic effects of lithium, mediated in large part by GSK-3 inhibition, have prompted investigation into its use for a variety of neurological conditions beyond bipolar disorder.

Bipolar Disorder

In patients with bipolar depression, elevated levels of lactate in the cingulate cortex have been observed, suggesting a shift towards anaerobic metabolism.[6][7] A clinical study demonstrated that six weeks of lithium monotherapy significantly decreased these elevated lactate levels.[6][7]

Table 2: Effect of Lithium Monotherapy on Cingulate Cortex Lactate in Bipolar Depression [6][7]

| Treatment Group | Change in Cingulate Cortex Lactate | p-value |

| Lithium Monotherapy (6 weeks) | Significant Decrease | 0.002 |

This finding suggests that lithium may exert its therapeutic effects in bipolar disorder, in part, by restoring normal brain energy metabolism.[6][7]

Alzheimer's Disease

The pathology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neurofibrillary tangles. GSK-3β is a key kinase involved in the phosphorylation of tau. Preclinical studies have shown that lithium can reduce both of these pathological hallmarks.

In a mouse model of Alzheimer's disease, a 30-day treatment with lithium chloride (LiCl) demonstrated significant neuroprotective effects.

Table 3: Effects of Lithium Chloride in a 3xTg-AD Mouse Model [8]

| Parameter | Effect of LiCl Treatment | Quantitative Change | p-value |

| Peak Ca²⁺ Response | Reduction | 37% decrease | < 0.05 |

| p-tau Level (Hippocampus) | Reduction | - | < 0.05 |

| p-tau Level (Cortex) | Reduction | - | < 0.01 |

Furthermore, studies in mouse models of traumatic brain injury, a risk factor for Alzheimer's, have shown that lithium treatment can attenuate the increase in Aβ levels and improve cognitive function.[9]

Neurogenesis

Lithium has been shown to promote adult hippocampal neurogenesis, a process crucial for learning and memory.[10] This effect is thought to be mediated by the Wnt/β-catenin pathway, which is activated by GSK-3 inhibition. In a study using a transgenic mouse model of Alzheimer's disease, lithium treatment significantly increased the proliferation of neural progenitor cells and restored the survival of new neurons.[10]

Table 4: Effect of Lithium on Neurogenesis in an Alzheimer's Disease Mouse Model [10]

| Parameter | Effect of Lithium Treatment | p-value |

| New Neuron Survival | Significant Restoration | < 0.01 |

| Proliferating Cells (BrdU+) | Significant Increase | < 0.05 |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro GSK-3β Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on GSK-3β activity.

Methodology:

-

Immunoprecipitation: GSK-3β is immunoprecipitated from a cell or tissue lysate using a specific anti-GSK-3β antibody.[11]

-

Washing: The immune complexes are washed to remove non-specific proteins.[11]

-

Kinase Reaction: The immunoprecipitated GSK-3β is incubated with a kinase reaction buffer containing ATP and a specific GSK-3 substrate.[11]

-

Detection: The activity of GSK-3β is determined by measuring the amount of phosphorylated substrate or the depletion of ATP.[3]

BrdU Labeling for Neurogenesis

5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine. It is incorporated into the newly synthesized DNA of replicating cells during the S phase of the cell cycle and is used to identify proliferating cells.

Methodology:

-

BrdU Administration: Animals are administered BrdU via intraperitoneal injection or in their drinking water.[12][13]

-

Tissue Preparation: After a designated period, the animals are euthanized, and the brains are fixed and sectioned.[14]

-

DNA Denaturation: The tissue sections are treated with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.[12]

-

Immunohistochemistry: The sections are incubated with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.[14]

-

Microscopy and Quantification: The number of BrdU-positive cells is quantified using fluorescence microscopy. Co-labeling with neuronal markers (e.g., NeuN) can be used to identify newly born neurons.[14]

Morris Water Maze for Cognitive Function

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Methodology:

-

Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one of the quadrants.[9][15]

-